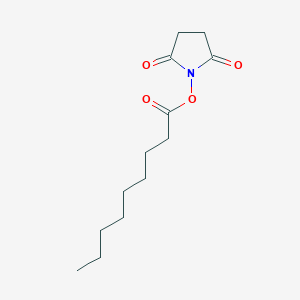

Nonanoate de 2,5-dioxopyrrolidin-1-yle

Vue d'ensemble

Description

2,5-Dioxopyrrolidin-1-yl nonanoate, also known as DNPN, is a chemical compound with significant applications in scientific research and industry. It has a CAS Number of 104943-23-9 and a molecular weight of 255.31 .

Molecular Structure Analysis

The linear formula of 2,5-Dioxopyrrolidin-1-yl nonanoate is C13H21NO4 . Detailed structural analysis or crystallographic data is not available in the search results.Physical And Chemical Properties Analysis

2,5-Dioxopyrrolidin-1-yl nonanoate is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

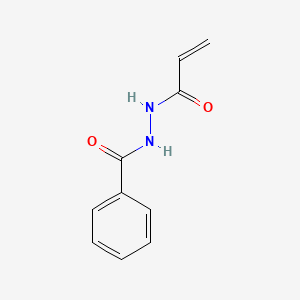

Chimie médicinale : Synthèse d'anticonvulsivants

Nonanoate de 2,5-dioxopyrrolidin-1-yle : a été utilisé dans la synthèse de composés hybrides aux propriétés anticonvulsivantes. Ces composés ont montré une activité à large spectre dans des modèles de crises chez l'animal, tels que le test de choc électroshock maximal (MES) et le modèle de crise psychomotrice à 6 Hz . Les dérivés de ce composé pourraient potentiellement conduire au développement de nouveaux traitements plus efficaces et plus sûrs pour l'épilepsie.

Pharmacodynamie : Études de gestion de la douleur

Des dérivés du This compound se sont avérés efficaces dans divers modèles de douleur, notamment le test de la formaline pour la douleur tonique, le modèle de douleur induite par la capsaïcine et le modèle de douleur neuropathique induite par l'oxaliplatine chez la souris . Cela suggère son application potentielle dans l'étude et la gestion de différents types de douleur.

Biochimie : Études d'inhibition enzymatique

Compte tenu de son interaction avec les canaux calciques, le This compound et ses dérivés pourraient être utilisés pour étudier l'inhibition enzymatique, en particulier dans les voies impliquant la signalisation calcique .

Développement de médicaments : Évaluation de la stabilité métabolique

Le composé a montré une forte stabilité métabolique sur les microsomes hépatiques humains, ce qui est une propriété souhaitable aux premiers stades du développement de médicaments. Il pourrait servir de composé de référence pour évaluer la stabilité métabolique de nouveaux candidats médicaments .

Toxicologie : Hépatotoxicité et interaction avec le cytochrome P450

Il a une hépatotoxicité négligeable et une inhibition relativement faible des isoformes CYP3A4, CYP2D6 et CYP2C9 du cytochrome P450, ce qui en fait un composé précieux pour les études toxicologiques liées au métabolisme hépatique et aux interactions médicamenteuses .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with proteins, modifying lysine residues .

Mode of Action

It is known that similar compounds can react with proteins, specifically modifying lysine residues . This suggests that 2,5-Dioxopyrrolidin-1-yl nonanoate may interact with its targets in a similar manner, leading to changes in protein function.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested that the compound may inhibit CYP1A2 .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Analyse Biochimique

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl nonanoate plays a significant role in biochemical reactions, particularly in the context of protein modification and enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the formation of covalent bonds with lysine residues. This interaction is crucial for the modification of proteins, which can alter their function and activity. The compound’s ability to form stable covalent bonds makes it a valuable tool in biochemical research and applications .

Cellular Effects

The effects of 2,5-Dioxopyrrolidin-1-yl nonanoate on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels. Additionally, it can suppress cell growth and affect the glycosylation of proteins, which is critical for their function and stability.

Molecular Mechanism

At the molecular level, 2,5-Dioxopyrrolidin-1-yl nonanoate exerts its effects through covalent modification of proteins. It binds to lysine residues, forming stable covalent bonds that can alter the protein’s structure and function. This modification can lead to enzyme inhibition or activation, depending on the specific protein and context. The compound’s ability to modify proteins at the molecular level makes it a powerful tool for studying protein function and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl nonanoate can change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in protein glycosylation and cell metabolism.

Dosage Effects in Animal Models

The effects of 2,5-Dioxopyrrolidin-1-yl nonanoate vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance protein production and cellular metabolism without significant toxicity. At higher doses, it can cause adverse effects such as cell growth inhibition and changes in protein glycosylation. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2,5-Dioxopyrrolidin-1-yl nonanoate is involved in metabolic pathways related to protein modification and degradation. It interacts with enzymes such as lysine-specific demethylase and ubiquitin ligases, which play crucial roles in protein turnover and regulation . The compound’s ability to modify proteins and influence their degradation pathways makes it a valuable tool for studying protein dynamics and regulation.

Transport and Distribution

Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl nonanoate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s distribution within cells is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.

Subcellular Localization

The subcellular localization of 2,5-Dioxopyrrolidin-1-yl nonanoate is primarily determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its effects on protein modification and function . The compound’s ability to localize to specific subcellular compartments is crucial for its role in regulating protein function and cellular processes.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQHBHMRZFPJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90761653 | |

| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104943-23-9 | |

| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

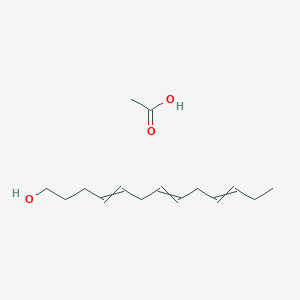

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)